(4-Methylidenecyclohexyl)methanamine hydrochloride
Overview
Description
(4-Methylidenecyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl It is a derivative of cyclohexylamine, featuring a methylene group attached to the cyclohexane ring
Mechanism of Action
Target of Action
(4-Methylidenecyclohexyl)methanamine hydrochloride, also known as Methenamine, primarily targets the urinary tract . It is used as an antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
It is known that the compound’s antimicrobial activity depends on its conversion in the urine to formaldehyde .
Pharmacokinetics
It is known that the compound is used in the treatment of urinary tract infections, suggesting that it is excreted in the urine .
Result of Action
The primary result of the action of this compound is the prevention and treatment of urinary tract infections . By converting to formaldehyde in the urine, it exerts a bactericidal effect, helping to clear the infection .
Action Environment
The efficacy and stability of this compound are influenced by the pH of the environment. The compound is most effective in a more acidic environment (pH<6), where it is hydrolyzed to formaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylidenecyclohexyl)methanamine hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-Methylidenecyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amines or alcohols .
Scientific Research Applications
(4-Methylidenecyclohexyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A related compound with similar structural features but lacking the methylene group.
4-Methylcyclohexylamine: Another derivative with a methyl group attached to the cyclohexane ring.
Methenamine: A compound with a similar amine group but different overall structure.
Uniqueness
(4-Methylidenecyclohexyl)methanamine hydrochloride is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
(4-methylidenecyclohexyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7-2-4-8(6-9)5-3-7;/h8H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKTZEJSUFCGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262412-07-6 | |
Record name | Cyclohexanemethanamine, 4-methylene-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262412-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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